7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Overview
Description
“7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid” is a chemical compound. It has a molecular weight of 271.31 . The compound is typically stored at room temperature . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is “7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid”. The InChI code is "1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16)" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is typically stored at room temperature .Scientific Research Applications
Supramolecular Chemistry
The study by Graus et al. explores the synthesis of cyclohexane-5-spirohydantoin derivatives, discussing their molecular and crystal structures. Although not the exact compound , these derivatives, which include various diazaspiro[4.5]decane structures, help in understanding the role of substituents in supramolecular arrangements. This research highlights how modifications to the cyclohexane ring affect the crystal packing and supramolecular interactions, a principle that could extend to the study of "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" in designing new materials or understanding its behavior in solid-state forms (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Organic Synthesis
In the realm of organic synthesis, Stepakov et al. describe the selective reduction of similar compounds, illustrating the nuanced chemical reactivity that such structures possess. This work could inform synthetic strategies involving "this compound," particularly in modifications at specific sites of the molecule for the development of new pharmaceuticals or materials (Stepakov, Galkin, Larina, Molchanov, & Kostikov, 2009).
Catalysis and Chemical Transformations
The work by Lawson et al. on α-bromo spiroketals delves into the stereochemistry and elimination reactions of similar spirocyclic compounds. Their findings on bromination and subsequent reactions provide valuable insights into the manipulation of spirocyclic scaffolds, which could be applicable to functionalizing or deriving new entities from "this compound" for specific chemical or biological activities (Lawson, Kitching, Kennard, & Byriel, 1993).
Linkers in Solid-Phase Synthesis
Leisvuori et al. discuss the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis of oligonucleotides, showcasing the utility of spirocyclic compounds in facilitating the synthesis of complex biomolecules. This suggests potential applications for "this compound" in developing novel linkers or protecting groups that can be used in the synthesis of peptides, nucleotides, or other biologically relevant molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-6-9(13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXHDAIDPDJKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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